N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-chlorobenzenesulfonohydrazide
Description
(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is an organic compound characterized by the presence of bromine, chlorine, and sulfonohydrazide functional groups
Properties
Molecular Formula |
C14H12BrClN2O2S |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10(11-2-4-12(15)5-3-11)17-18-21(19,20)14-8-6-13(16)7-9-14/h2-9,18H,1H3/b17-10+ |
InChI Key |
XETUHGSVGSJVQJ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorobenzenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features enable it to interact with biological macromolecules, providing insights into biochemical pathways.
Medicine
In medicine, (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-bromophenyl)-2-phenylethene
- 4-(1-(4-bromophenyl)ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-bromophenyl 4-bromobenzoate
Uniqueness
(E)-N’-(1-(4-bromophenyl)ethylidene)-4-chlorobenzenesulfonohydrazide is unique due to its combination of bromine, chlorine, and sulfonohydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
